ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, and the final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the indole ring.
Scientific Research Applications
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 2-{[(4-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
Ethyl 2-{[(4-methyl-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: The methyl group can influence the compound’s electronic properties and steric hindrance.
These comparisons highlight the unique features of this compound, including its specific substituents and their effects on the compound’s properties and applications.
Biological Activity
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives, characterized by its unique structural features, including an ethyl ester functional group and an indole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and regenerative medicine.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of several functional groups that may influence its biological activity. The chloro group on the indole ring is particularly noteworthy as it may enhance pharmacological properties by affecting interactions with biological targets.
Biological Activities
Research indicates that compounds containing thiazole and indole structures often exhibit a variety of biological activities. This compound has shown promise in several areas:
1. Anticancer Activity:
- Mechanism of Action: The compound has been evaluated for its ability to induce Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This property suggests potential applications in cancer therapy, particularly for reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .
- Case Studies: A study identified derivatives of thiazole compounds that enhance Oct3/4 expression, indicating that structural modifications could lead to improved anticancer efficacy .
2. Antimicrobial Properties:
3. Pharmacological Potential:
- Structure-Activity Relationships (SAR): Ongoing research focuses on understanding how modifications to the thiazole and indole components affect biological activity. For instance, variations in halogen substituents have been shown to impact the potency of similar compounds.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 4-methyl-1,3-thiazole-5-carboxylate | Contains a methyl group at position 4 on the thiazole | Simpler structure without indole moiety |
Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Similar structure with bromine instead of chlorine | Variation in halogen may affect activity |
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride | Different substitution pattern on thiazole | Focused on phenolic substitution |
This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential.
Future Directions and Research Opportunities
The potential applications of this compound are vast, but further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic efficacy. Key areas for future research include:
1. In Vivo Studies: Conducting animal studies to assess the compound's efficacy and safety profile.
2. Mechanistic Studies: Investigating the specific pathways through which this compound exerts its biological effects.
3. Structural Optimization: Exploring modifications to enhance potency and selectivity against target diseases.
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-8-7-11-12(18)5-4-6-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22) |
InChI Key |
NLGLQFLLSJFKES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl)C |
Origin of Product |
United States |
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